Di-n-octyltin oxide
Overview
Description
Di-n-octyltin oxide is an organometallic compound . It is an amorphous, white powder that appears almost crystalline . It is practically insoluble in water but soluble in organic solvents .
Synthesis Analysis
This compound is used as a stabilizer and as a widely applicable catalyst, especially for esterification reactions, transesterification reactions, and condensation reactions . It is slightly less reactive than dibutyltin oxide, but is not subject to as many regulatory restrictions, which is why it is increasingly used .
Molecular Structure Analysis
The molecular formula of this compound is C16H34OSn . The average mass is 361.151 Da and the mono-isotopic mass is 362.163177 Da .
Chemical Reactions Analysis
This compound is used as a catalyst in various chemical reactions. It is particularly useful in esterification reactions, transesterification reactions, and condensation reactions .
Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It is almost insoluble in water but soluble in organic solvents . The compound is white to almost white in color .
Scientific Research Applications
Electrochemical Behaviour
Di-n-octyltin dithioglycolate, a related compound to di-n-octyltin oxide, has shown distinct electrochemical behaviour. This compound exhibits two well-defined polarographic waves in an acetate buffer containing ethanol, involving oxidation and reduction processes. A detection method for such compounds down to ppm levels has been developed, demonstrating potential applications in electrochemical sensing or analysis (Fleet & Fouzder, 1975).
Physical Properties and Chemical Reactions
Polythis compound, along with other polydialkyltin oxides, has been characterized for its physical properties and chemical reactions. It's found to be soluble in certain solvents like xylene, indicating potential uses in material science, particularly in areas requiring solubility and interaction with specific solvents (Reichle, 1961).
Nanocrystal Synthesis
In the field of nanotechnology, di-n-octylphosphine oxide (DOPO), which is structurally similar to this compound, has been identified as a beneficial impurity in the growth of cadmium selenide quantum dots, rods, and wires. This discovery highlights the potential role of such organotin compounds in influencing nanocrystal synthesis, which could be crucial for the development of advanced materials and electronics (Wang, Tang, & Buhro, 2008).
Biocidal Studies
Di-n-octyltin(IV) complexes have been synthesized and studied for their biocidal activities. The research in this area indicates potential applications in fields requiring antibacterial or antifungal properties, such as coatings, medical devices, or pharmaceutical products (Ali & Shahzadi, 2007).
Surface Engineering for Biomedical Applications
Research into the surface engineering of nanoparticles for biomedical applications, while not directly involving this compound, provides insights into how similar organotin compounds could be used. The study emphasizes the significance of surface modifications to improve biocompatibility and targeting in medical applications, which could be relevant for this compound derivatives (Gupta & Gupta, 2005).
Derivatization and Quantification Techniques
The study on derivatization and quantification of octyltin compounds, including this compound, has improved methodologies for analyzing these compounds. This is particularly relevant for environmental monitoring and ensuring compliance with safety standards (Craig & Mennie, 1994).
Safety and Hazards
Di-n-octyltin oxide is harmful or toxic when swallowed, depending on its nature. It also causes skin irritation or allergic reactions, as well as severe damage to the eyes . It should be avoided by pregnant women or those who want to become pregnant due to their potential to affect fertility or cause damage to the fetus .
Future Directions
Di-n-octyltin oxide is increasingly being used due to its wide applicability and fewer regulatory restrictions compared to other compounds like dibutyltin oxide . It has found applications in the automotive industry, in the production of various paints and coatings, and in the production of polymer stabilizers . Its use is also expanding in the field of oleochemistry, where it serves as a catalyst for the production of surfactant esters, lubricant esters, and fatty acid esters .
Mechanism of Action
Target of Action
Di-n-octyltin oxide (DOTO) is primarily used as a stabilizer and a catalyst . It is especially applicable for esterification reactions, transesterification reactions, and condensation reactions . Its primary targets are the reactants in these reactions, facilitating their transformation into desired products.
Mode of Action
DOTO interacts with its targets by accelerating the rate of chemical reactions. It acts as a catalyst in esterification, transesterification, and condensation reactions . Despite being less reactive than dibutyltin oxide, DOTO is increasingly used due to fewer regulatory restrictions .
Biochemical Pathways
For instance, in oleochemistry, DOTO catalyzes transesterification reactions for surfactant esters, lubricant esters, or fatty acid esters . It also supports polymer formation for a wide range of end-uses made of alkyd resins, polycarbonates, silicones, and polyurethanes .
Pharmacokinetics
It is known that doto is practically insoluble in water but soluble in organic solvents . This suggests that its bioavailability may be influenced by the presence of organic solvents.
Result of Action
The action of DOTO results in the facilitation of various chemical reactions. In the automotive industry, it is used for cathodic electro-submersible coating of components . It is also used as a curing catalyst in polyurethane coatings, in silicone-based systems, in polyester and alkyd resins . In oleochemistry, it catalyzes the formation of surfactant esters, lubricant esters, or fatty acid esters .
Action Environment
The action, efficacy, and stability of DOTO can be influenced by environmental factors. For instance, it is known to be sensitive to exposure to moist air or water . Therefore, it is recommended to store DOTO in a well-ventilated place and keep the container tightly closed .
Properties
IUPAC Name |
dioctyl(oxo)tin | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H17.O.Sn/c2*1-3-5-7-8-6-4-2;;/h2*1,3-8H2,2H3;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRUPWUPINJLMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Sn](=O)CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34OSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6029628 | |
Record name | Stannane, dioctyloxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6029628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Stannane, dioctyloxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
870-08-6 | |
Record name | Dioctyltin oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dioctyltin oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Di-n-octyltin oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140743 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Stannane, dioctyloxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Stannane, dioctyloxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6029628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dioctyltin oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.629 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIOCTYLTIN OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/643Q9V5VLS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical applications of Di-n-octyltin oxide?
A1: this compound is mainly employed as a catalyst in polymerization reactions. For instance, it effectively catalyzes the transesterification reaction between polycarbonate (PC) and poly (lactic acid) (PLA) during melt blending []. This catalytic activity improves the compatibility of the blend, ultimately enhancing its mechanical properties [].
Q2: How does this compound interact with other materials at the molecular level?
A2: this compound can form complexes with various ligands. For example, it reacts with (morpholinylthiocarbamoylthio)acetic acid to form a dimeric organotin complex [, ]. In this complex, this compound acts as a bridging unit, connecting with carboxylate ligands through oxygen atoms []. This coordination results in a distorted trigonal bipyramidal geometry around the tin atoms [].
Q3: What is the structural characterization of the this compound complex with (morpholinylthiocarbamoylthio)acetic acid?
A3: The this compound complex with (morpholinylthiocarbamoylthio)acetic acid, denoted as {[(n-C8H17)2Sn(O2CCH2CS2NC4H8O)]2O}2, exhibits a complex dimeric structure []. It crystallizes in the triclinic system with the space group P1 []. The crystal structure reveals a central four-membered Sn2O2 unit where two bridging oxygen atoms connect to an exocyclic tin atom []. This arrangement leads to five-coordinate tin atoms with a distorted trigonal bipyramidal geometry, further stabilized by weak coordination with carboxylate oxygen [].
Q4: What analytical techniques are typically used to characterize this compound and its complexes?
A4: Researchers utilize a combination of techniques to characterize this compound and its complexes. These include:
- Elemental analysis: This method determines the percentage composition of elements within the compound, confirming its chemical formula [, ].
- Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups present in the compound by analyzing their characteristic vibrational frequencies [, ].
- Nuclear Magnetic Resonance (NMR): 1H NMR spectroscopy provides insights into the structure and bonding environment of hydrogen atoms within the molecule [, ].
- X-ray single crystal diffraction: This powerful technique is employed to determine the crystal and molecular structure of the complex, revealing bond lengths, angles, and overall geometry [].
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